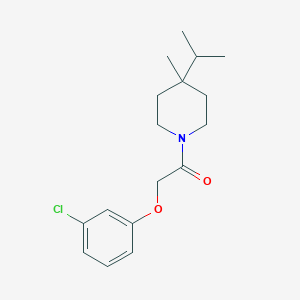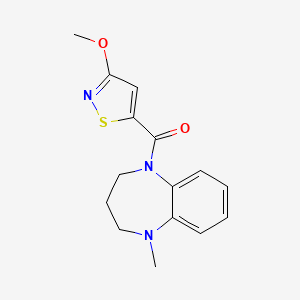![molecular formula C13H23N7O B7436412 2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide](/img/structure/B7436412.png)
2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as CYT387, and it belongs to the class of Janus Kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that have shown promise in treating various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide involves the inhibition of JAK2. JAK2 is a protein that is involved in the signaling pathways of various cytokines and growth factors. By inhibiting the activity of JAK2, CYT387 can block the downstream signaling pathways that are involved in the development of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide are primarily related to its inhibition of JAK2. By blocking the downstream signaling pathways that are involved in the development of various diseases, CYT387 can reduce inflammation, suppress the immune system, and inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide in lab experiments is its specificity for JAK2. This compound has a high affinity for JAK2, which makes it an effective inhibitor of this protein. However, one of the limitations of using CYT387 in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on 2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide. One direction is to investigate the potential applications of this compound in other diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. Another direction is to explore the use of CYT387 in combination with other drugs or therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Finally, further research is needed to optimize the synthesis method of CYT387 and improve its pharmacokinetic properties.
Synthesis Methods
The synthesis of 2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide involves several steps. The first step is the synthesis of 4,6-diamino-1,3,5-triazine, which is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4,6-diamino-1,3,5-triazin-2-ylamino)acetate. The next step involves the reaction of this compound with cyclohexylamine to form 2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide. The overall yield of this synthesis method is approximately 30%.
Scientific Research Applications
2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide has been extensively studied in scientific research for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of myeloproliferative neoplasms (MPNs). MPNs are a group of blood cancers that are characterized by the overproduction of blood cells. JAK inhibitors, including CYT387, have shown promise in treating MPNs by inhibiting the activity of JAK2, a protein that plays a key role in the development of these cancers.
properties
IUPAC Name |
2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N7O/c14-11-18-12(15)20-13(19-11)17-7-6-16-10(21)8-9-4-2-1-3-5-9/h9H,1-8H2,(H,16,21)(H5,14,15,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBRUMPCUXLIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCNC2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,3,3-trifluoropropanoylamino)phenyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B7436339.png)
![Tert-butyl 1-[(5-amino-1,3,4-oxadiazol-2-yl)methylcarbamoyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylate](/img/structure/B7436344.png)
![Methyl 2-[1-[2-[3-[(4-methylphenyl)methyl]azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B7436353.png)

![Methyl 2-[[2-[[5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carbonyl]amino]acetyl]amino]acetate](/img/structure/B7436376.png)
![2-N-[(4,5-dimethoxy-2-methylphenyl)methyl]-2-N-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436386.png)
![Ethyl 2-ethyl-5-(tetrazolo[1,5-a]pyridine-7-carbonylamino)-1,3-oxazole-4-carboxylate](/img/structure/B7436391.png)
![2-N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436401.png)

![2-N-[(2,4-difluorophenyl)methyl]-2-N-(2-methylpropyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436406.png)
![2,2,2-Trifluoroacetic acid;1-[[2-(trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid](/img/structure/B7436407.png)
![3-[(2-amino-5-methylhexanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7436415.png)
![1-[3-(4-Chlorophenyl)cyclobutyl]-3-[4-(methylamino)phenyl]urea](/img/structure/B7436433.png)